

Tandutinib clinical trial patient selection FLT3-ITD biomarker

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Compound Focus: Tandutinib

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Tandutinib Clinical Trial Summary

The table below summarizes key design and patient selection criteria from a published Phase 1 clinical trial of **tandutinib** [1].

Trial Aspect	Details
Patient Population	40 patients with either AML or high-risk myelodysplastic syndrome (MDS) [1]
FLT3-ITD Mutation	8 patients had FLT3-ITD mutations; 5 were evaluable for anti-leukemic effect [1]
Key Biomarker	FLT3-ITD mutation was a key marker for patient selection and response assessment [1]
Recommended Dose	525 mg twice daily, established as the Maximum Tolerated Dose (MTD) [1]
Primary DLT	Reversible generalized muscular weakness and/or fatigue [1]
Reported Activity	2 of the 5 evaluable FLT3-ITD mutant patients showed anti-leukemic activity [1]

Tandutinib is a first-generation, multi-targeted inhibitor that blocks FLT3, platelet-derived growth factor receptor (PDGFR), and KIT [1] [2]. It is classified as a type I FLT3 inhibitor, meaning it binds to the active conformation of the kinase and can inhibit both FLT3-ITD and FLT3-TKD mutations [3].

FLT3-ITD Biomarker Analysis Protocol

Accurate detection and quantification of the FLT3-ITD mutation are critical for selecting patients likely to respond to **tandutinib** and other FLT3 inhibitors. The following protocol is adapted from contemporary research [4].

1. Sample Collection and Processing

- **Samples:** Use **bone marrow (preferred)** or peripheral blood collected in EDTA tubes [4].
- **Cell Isolation:** Isolate mononuclear cells from the samples using standard density gradient centrifugation (e.g., Ficoll-Hypaque) [4].
- **Nucleic Acid Extraction:**
 - **DNA Extraction:** For mutation detection and allelic ratio calculation, purify genomic DNA using a commercial kit (e.g., Maxwell RSC Blood DNA Kit) [4].
 - **RNA/cDNA Preparation (for increased sensitivity):** Isolate total RNA using TRIzol reagent. Perform reverse transcription using a First Strand cDNA Synthesis kit to generate complementary DNA (cDNA) [4]. Analysis of cDNA samples has been shown to provide higher sensitivity than DNA analysis [4].

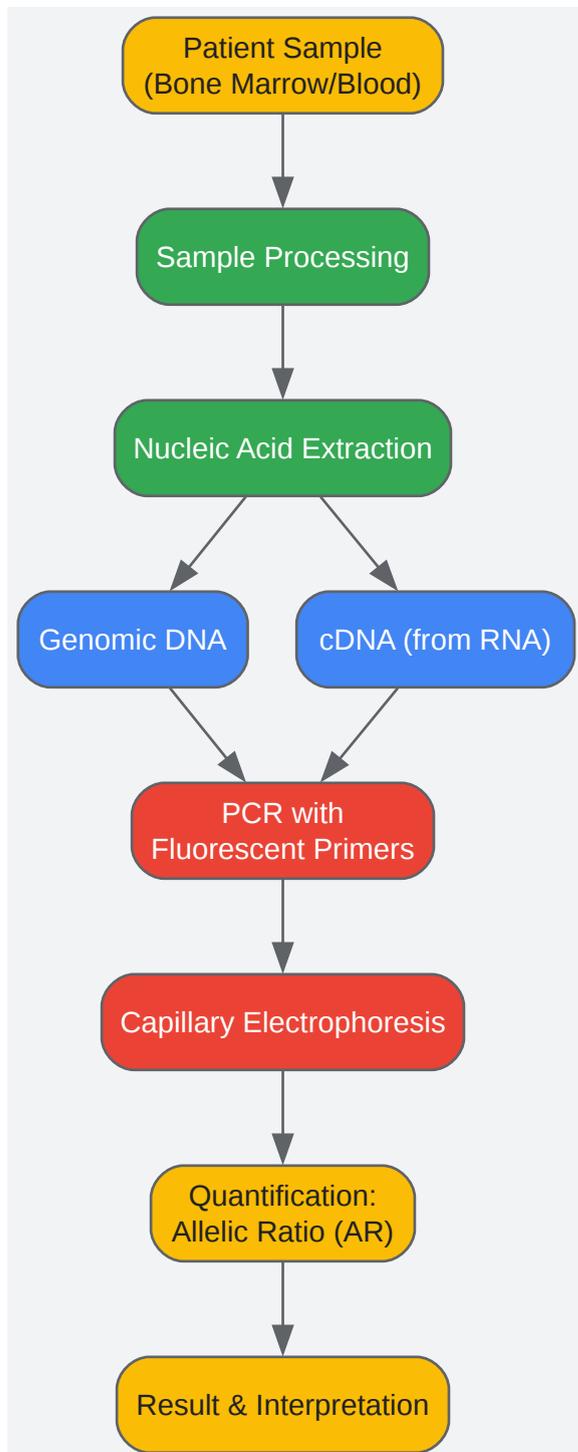
2. FLT3-ITD Detection via Fragment Analysis This is the standard methodology recommended by guidelines [4] [3].

- **PCR Amplification:**
 - **For DNA:** Use primers: FW 5'-GGTGTCGAGCAGTACTCTAAACATGAGTG-3' and RV 5'-6FAM-GATCCTAGTACCTTCCCAAACCTC-3' [4].
 - **For cDNA:** Use primers: FW 5'-AGCAATTTAGGTATGAAAGCCAGCTA-3' and RV 5'-6FAM-CTTTCAGCATTTTGACGGCAACC-3' [4].
 - The reverse primer is 5'-labeled with a fluorescent dye (6FAM).
- **Capillary Electrophoresis:** Run the PCR products on a genetic analyzer (e.g., ABI3130xl). The wild-type allele will appear as a single peak, while the ITD mutation, due to its increased size, will appear as an additional peak upstream of the wild-type [4].
- **Data Analysis:** Use fragment analysis software (e.g., Peak Scanner Software 2.0) [4].

3. Quantification: Allelic Ratio (AR) Calculation

- **Formula:** $AR = (\text{Area Under the Curve of Mutant Allele}) / (\text{Area Under the Curve of Wild-Type Allele})$ [4] [5].
- **Interpretation:** The FLT3-ITD AR has prognostic and predictive value. Per European LeukemiaNet (ELN) 2017 guidelines, an AR ≥ 0.5 is classified as high-risk [4] [3]. Higher AR is associated with better ex vivo response to FLT3 inhibitors [5].

This experimental workflow for FLT3-ITD detection and analysis can be visualized as follows:



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Frequently Asked Questions (FAQs)

Q1: Why is FLT3-ITD an important biomarker in AML? A1: The FLT3-ITD mutation is one of the most common mutations in AML and is a marker of poor prognosis, associated with higher relapse rates and inferior overall survival [2] [3]. It drives constitutive activation of the FLT3 receptor, leading to uncontrolled proliferation and survival of leukemic blasts, making it a prime therapeutic target [6] [7].

Q2: What is the clinical relevance of the FLT3-ITD allelic ratio (AR)? A2: The AR is not just prognostic; emerging evidence suggests it is also **predictive**. Studies show that AML samples with a **high FLT3-ITD AR are more sensitive to FLT3 inhibitors** ex vivo than those with a low AR [5]. This indicates that patients with a high mutational burden are more likely to respond to targeted therapies like **tandutinib**.

Q3: Can FLT3-ITD be used for monitoring treatment response and minimal residual disease (MRD)? A3: Yes, this is an area of active research. While historically controversial, recent studies demonstrate that **testing for FLT3-ITD in cDNA samples is more sensitive than DNA analysis** and can detect MRD long before clinical or morphological relapse, especially after transplant or during FLT3 inhibitor therapy [4]. A reduction in FLT3-ITD expression in cDNA after the first cycle of a FLT3 inhibitor was associated with effective treatment [4].

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References

1. Phase 1 clinical results with tandutinib (MLN518), a novel... [pubmed.ncbi.nlm.nih.gov]
2. inhibitors in acute myeloid leukemia | Journal of Hematology... FLT 3 [jhoonline.biomedcentral.com]
3. Frontiers | FLT Mutations in Acute Myeloid Leukemia: Key Concepts... 3 [frontiersin.org]
4. FLT3-ITD Expression as a Potential Biomarker for the ... [pmc.ncbi.nlm.nih.gov]

5. FLT3-ITD allelic ratio and HLF expression predict ... [nature.com]

6. Role of Biomarkers in FLT3 AML - PMC [pmc.ncbi.nlm.nih.gov]

7. Gilteritinib: a novel FLT inhibitor for acute myeloid leukemia 3 [link.springer.com]

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